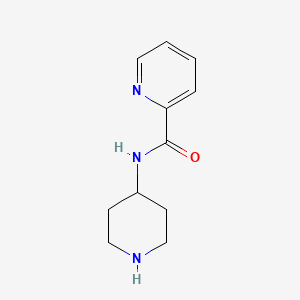
N-(Piperidin-4-YL)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA es un compuesto químico que presenta un anillo de piperidina sustituido con un grupo piridin-2-carbonilo y un grupo amino en la cuarta posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA típicamente implica los siguientes pasos:
Formación del anillo de Piperidina: El anillo de piperidina puede sintetizarse mediante varios métodos, incluyendo la hidrogenación de la piridina o la ciclización de precursores apropiados.
Introducción del grupo Piridin-2-Carbonilo: Este paso implica la acilación del anillo de piperidina con cloruro de piridin-2-carbonilo en condiciones básicas.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión para la hidrogenación, catalizadores eficientes para la ciclización y condiciones controladas de temperatura y pH para los pasos de acilación y aminación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de alcohol y varias aminas sustituidas, dependiendo de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA tiene varias aplicaciones de investigación científica:
Química Medicinal: Sirve como precursor en la síntesis de posibles agentes terapéuticos, particularmente aquellos que se dirigen a vías neurológicas y oncológicas.
Estudios Biológicos: El compuesto se utiliza en estudios que investigan la interacción de los derivados de piperidina con los objetivos biológicos.
Aplicaciones Industriales: Se emplea en el desarrollo de agroquímicos y otros compuestos de relevancia industrial.
Mecanismo De Acción
El mecanismo de acción de 1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a efectos posteriores en las vías celulares. Por ejemplo, puede modular las vías de señalización involucradas en la proliferación celular o la apoptosis, lo que lo convierte en un candidato para la investigación anticancerígena.
Comparación Con Compuestos Similares
Compuestos Similares
1-(PIRIDIN-3-ILCARBONIL)PIPERIDIN-4-AMINA: Estructura similar pero con el grupo piridincarbonilo en la tercera posición.
1-(PIRIDIN-4-ILCARBONIL)PIPERIDIN-4-AMINA: Grupo piridincarbonilo en la cuarta posición.
1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-3-AMINA: Grupo amino en la tercera posición del anillo de piperidina.
Singularidad
1-(PIRIDIN-2-ILCARBONIL)PIPERIDIN-4-AMINA es único debido a su patrón de sustitución específico, que influye en su reactividad química y actividad biológica. La posición del grupo piridin-2-carbonilo y el grupo amino en la cuarta posición del anillo de piperidina confieren propiedades distintas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-piperidin-4-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-3,6,9,12H,4-5,7-8H2,(H,14,15) |
Clave InChI |
GSGADEWECATUMA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















